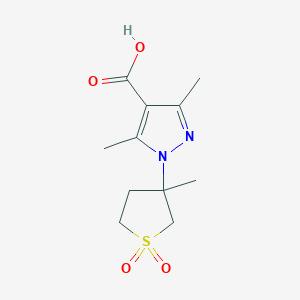

3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3,5-dimethyl-1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-7-9(10(14)15)8(2)13(12-7)11(3)4-5-18(16,17)6-11/h4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHZJXGWFJFXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2(CCS(=O)(=O)C2)C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid requires a multi-step approach involving pyrazole ring formation, sulfone group introduction, and methyl group oxidation. This compound’s structural complexity arises from its tetra-substituted pyrazole core, which demands precise regiochemical control during synthesis. The most viable route combines cyclocondensation, N-alkylation, and oxidation steps, leveraging methodologies from analogous pyrazole derivatives.

Synthetic Route Design and Optimization

Synthesis of the Sulfone-Containing Substituent

The 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl group is synthesized via cyclization and oxidation:

Cyclization :

Oxidation :

Table 1: Key Parameters for Sulfone Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | H₂SO₄, 80°C, 3 h | 78 | 95 |

| Oxidation | H₂O₂, CH₃COOH, 50°C, 6 h | 90 | 98 |

Pyrazole Ring Formation with Methyl Groups at C3 and C5

The 3,5-dimethylpyrazole core is synthesized via cyclocondensation:

Cyclocondensation :

Methyl Group Introduction at C4 :

Table 2: Pyrazole Intermediate Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂ | HRMS |

| ¹H NMR (CDCl₃) | δ 2.25 (s, 6H, CH₃), 6.15 (s, 1H, H4) | 400 MHz NMR |

N-Alkylation with the Sulfone Group

The sulfone substituent is introduced via nucleophilic substitution:

Reaction Setup :

Workup :

Table 3: Alkylation Optimization Data

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 60 | 12 | 68 |

| K₂CO₃ | Acetone | 80 | 24 | 45 |

Spectroscopic Characterization and Validation

The final product is validated using advanced analytical techniques:

Comparative Analysis with Analogous Pyrazole Derivatives

The target compound’s synthesis shares critical steps with structurally related molecules:

Table 5: Comparison of Pyrazole Sulfone Derivatives

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors improve efficiency:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic applications.

Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory or antioxidant effects.

Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

When compared to similar compounds, 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid stands out due to its unique structure and potential applications. Similar compounds may include other pyrazole derivatives or thiophene-containing molecules. The uniqueness of this compound lies in its specific arrangement of functional groups and its potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

*Calculated based on formula C₁₂H₁₄N₂O₄S.

Key Comparative Insights:

Functional Group Influence :

- The carboxylic acid group in the target compound and CAS 956950-77-9 enables ionic interactions, contrasting with the aldehyde () and nitrile () groups, which are less polar but reactive in synthetic pathways .

- The sulfone moiety in the target compound enhances solubility compared to phenyl or trifluoromethylphenyl substituents, which are more lipophilic .

Substituent Effects: Electron-Withdrawing Groups: The sulfone (target compound) and trifluoromethyl (CAS 956950-77-9) groups both withdraw electrons but differ in steric and electronic profiles. Sulfones may confer stronger hydrogen-bonding capacity, while CF₃ groups enhance lipophilicity . Aromatic vs.

Synthetic Accessibility :

- The target compound’s synthesis likely involves cyclization or substitution reactions analogous to methods in and , where heterocyclic cores are functionalized via condensation or phosphorylation .

Biological Activity

3,5-Dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid (CAS Number: 1170990-64-3) is a synthetic organic compound with notable biological activities. This compound features a unique structure that combines a pyrazole ring with a dioxidotetrahydrothiophene moiety, which enhances its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₄S |

| Molecular Weight | 272.32 g/mol |

| SMILES | OC(=O)c1c(C)nn(c1C)C1(C)CCS(=O)(=O)C1 |

| IUPAC Name | This compound |

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Anticancer Activity: Research indicates that compounds with a pyrazole core often exhibit anticancer properties. For instance, derivatives of pyrazole have shown significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Neuraminidase Inhibition: A related class of compounds has demonstrated neuraminidase inhibitory activity, which is crucial for antiviral therapies. The structure of this compound may allow it to interact similarly with viral enzymes .

Potassium Channel Activation: Recent studies have identified derivatives of the compound as activators of G protein-gated inwardly rectifying potassium (GIRK) channels. This suggests potential applications in cardiovascular and neurological disorders .

Case Study 1: Anticancer Properties

A study focusing on pyrazole derivatives indicated that modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines. The introduction of the dioxidotetrahydrothiophene moiety was hypothesized to increase binding affinity to target proteins involved in cancer progression .

Case Study 2: Neuraminidase Inhibition

In a comparative analysis of similar compounds, it was found that those containing electron-withdrawing groups exhibited higher inhibitory activity against neuraminidase. The structure of our compound suggests it may possess similar inhibitory capabilities due to its functional groups .

Case Study 3: GIRK Channel Activators

Research on related compounds revealed that specific structural features significantly impact the activation of GIRK channels. The presence of the dioxidotetrahydrothiophene group in our compound is expected to enhance its potency and selectivity as a GIRK channel activator .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of both steric and electronic properties in determining the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can lead to improved activity against targeted biological pathways. For example:

- Substituents at N-Position: Alkyl groups at the N-position can enhance lipophilicity and cellular uptake.

- Carboxylic Acid Group: The carboxylic acid moiety plays a crucial role in binding interactions with biological targets through hydrogen bonding.

Q & A

Q. What are the optimized synthetic routes for 3,5-dimethyl-1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, including:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions to form the pyrazole ring.

Sulfone Group Introduction : Oxidation of tetrahydrothiophene intermediates using hydrogen peroxide or ozone to achieve the 1,1-dioxide moiety .

Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using NaOH or HCl under reflux .

Q. Critical Parameters :

- Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., decarboxylation).

- pH Control : Neutralize reaction mixtures post-oxidation to prevent degradation of the sulfone group .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility during coupling reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- NMR Spectroscopy :

- X-ray Crystallography : Resolve the tetrahydrothiophene sulfone ring conformation (chair vs. boat) and hydrogen-bonding networks involving the carboxylic acid group .

- IR Spectroscopy : Confirm sulfone (S=O stretching at 1150–1300 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) functionalities .

Q. What stability precautions are necessary for handling this compound in laboratory settings?

Methodological Answer :

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the sulfone group or decarboxylation .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and high temperatures (>100°C), which may release hazardous gases (e.g., SO₂, CO₂) .

- Handling : Use glove boxes for air-sensitive steps (e.g., sulfone oxidation) and fume hoods during hydrolysis to mitigate exposure to acidic vapors .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and target interactions?

Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) or receptors. The pyrazole core and sulfone group show affinity for hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Key interactions include hydrogen bonds between the carboxylic acid and catalytic residues (e.g., Arg120 in COX-2) .

- QSAR Studies : Corporate substituent effects (e.g., methyl groups at 3,5-positions) with logP values to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous pyrazole derivatives?

Methodological Answer :

- Purity Validation : Use HPLC-MS to rule out impurities (e.g., unreacted sulfone precursors) that may skew biological assay results .

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HeLa vs. MCF-7) and incubation times (24 vs. 48 hours) .

- Meta-Analysis : Aggregate data from PubChem and DrugBank to identify trends (e.g., enhanced anti-inflammatory activity with electron-withdrawing substituents) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Methodological Answer :

Q. Example SAR Table :

| Derivative | R₁ (Pyrazole) | R₂ (Sulfone) | IC₅₀ (COX-2, μM) |

|---|---|---|---|

| Parent | 3,5-diMe | 3-Me | 12.5 |

| Derivative A | 3-Cl,5-Me | 3-CF₃ | 5.8 |

| Derivative B | 4-OMe | 3-F | 8.3 |

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer :

- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .

- Catalytic Asymmetry : Employ asymmetric oxidation catalysts (e.g., Sharpless epoxidation conditions) for the tetrahydrothiophene sulfone step .

- Process Optimization : Conduct DoE (Design of Experiments) to balance temperature, catalyst loading, and reaction time for >90% enantiomeric excess (ee) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.